2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile
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Overview
Description
2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile is a complex organic compound with a unique structure that combines a thienopyrimidine core with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, followed by the introduction of the benzonitrile group. Key steps may include:
Cyclization Reactions: Formation of the thienopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 4-ethylphenyl and benzonitrile groups via nucleophilic substitution reactions.
Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with a similar thienopyrimidine core but different substituents.
Benzonitriles: Compounds with a benzonitrile group but different core structures.
Uniqueness
What sets 2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile apart is the combination of the thienopyrimidine core with the benzonitrile moiety, which imparts unique chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
689754-56-1 |
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Molecular Formula |
C24H21N3O2S |
Molecular Weight |
415.51 |
IUPAC Name |
2-[[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C24H21N3O2S/c1-4-17-9-11-20(12-10-17)27-22(28)21-15(2)16(3)30-23(21)26(24(27)29)14-19-8-6-5-7-18(19)13-25/h5-12H,4,14H2,1-3H3 |
InChI Key |
AQRJMQUMRMANNZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C#N)SC(=C3C)C |
solubility |
not available |
Origin of Product |
United States |
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